3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
CAS No.: 1039812-24-2
Cat. No.: VC3346932
Molecular Formula: C14H10N2O3S
Molecular Weight: 286.31 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid - 1039812-24-2](/images/structure/VC3346932.png)
Specification
CAS No. | 1039812-24-2 |
---|---|
Molecular Formula | C14H10N2O3S |
Molecular Weight | 286.31 g/mol |
IUPAC Name | 3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-20-14-15-6-3-7-16-14)9-4-1-2-5-11(9)19-12/h1-7H,8H2,(H,17,18) |
Standard InChI Key | NMGFPGCHTBZHGX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3 |
Introduction
Structural Characteristics and Related Compounds
Structural Overview
3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid contains several key structural features that contribute to its potential biological activity:
-
A benzofuran core (1-benzofuran-2-carboxylic acid)
-
A pyrimidine ring attached via a sulfanyl linkage
-
A methylene bridge connecting the benzofuran and sulfanyl groups
-
A carboxylic acid functional group
The compound bears structural similarities to 3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acid, which differs primarily in having a pyridine ring instead of a pyrimidine ring . This distinction is significant as pyrimidine (a six-membered heterocycle with two nitrogen atoms) and pyridine (a six-membered heterocycle with one nitrogen atom) demonstrate different electronic properties and hydrogen bonding capabilities.
Comparative Structural Analysis
Table 1: Structural Comparison of Related Compounds
Compound | Core Structure | Heterocyclic Component | Linking Group | Functional Group |
---|---|---|---|---|
3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid | Benzofuran | Pyrimidine | Sulfanylmethyl | Carboxylic acid |
3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acid | Benzofuran | Pyridine | Sulfanylmethyl | Carboxylic acid |
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide | Benzofuran | Pyridine | Complex peptide linkage | Carboxamide |
The closely related compound 3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acid has a molecular weight of 285.3 g/mol and follows the molecular formula C₁₅H₁₁NO₃S . By comparison, 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid would have a different molecular formula (C₁₄H₁₀N₂O₃S) due to the replacement of a pyridine CH group with a pyrimidine N atom.
Chemical Properties and Characteristics
Property | Expected Value | Basis for Prediction |
---|---|---|
Molecular Weight | ~286 g/mol | Calculated from molecular formula |
Hydrogen Bond Donors | ~1 | Carboxylic acid group |
Hydrogen Bond Acceptors | ~6 | Carboxylic acid, ether linkage, pyrimidine nitrogens |
Rotatable Bonds | ~4 | Similar to related compound |
XLogP3 | ~3.0-3.5 | Based on similar benzofuran derivatives |
Spectroscopic Characteristics
The compound would likely exhibit characteristic spectroscopic features:
-
NMR spectroscopy would show signals for the benzofuran aromatic protons, methylene bridge protons, and pyrimidine protons.
-
IR spectroscopy would display characteristic bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹) and the heterocyclic rings.
-
Mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight and fragmentation patterns reflecting the cleavage of the sulfanyl-methyl linkage.
Structural Feature | Potential Biological Effect |
---|---|
Benzofuran core | Provides scaffold for biological activity |
Carboxylic acid group | Enhances water solubility and potential for hydrogen bonding with biological targets |
Sulfanyl linkage | Increases flexibility and may contribute to receptor binding |
Pyrimidine ring | May enhance binding to specific biological targets through nitrogen atoms |
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The compound would exhibit reactivity associated with:
-
Carboxylic acid chemistry (esterification, amide formation, decarboxylation)
-
Electrophilic substitution on the benzofuran ring (typically at positions 4, 5, 6, and 7)
-
Potential nucleophilic attack at the sulfanyl linkage under certain conditions
Analytical Considerations and Identification
Chromatographic Behavior
The compound would likely exhibit characteristic retention behavior in various chromatographic systems:
-
HPLC: Moderate retention on reversed-phase columns due to the balance of polar (carboxylic acid) and non-polar (aromatic rings) features
-
TLC: Moderate mobility on silica with typical solvent systems for carboxylic acids
-
GC-MS: Would likely require derivatization (e.g., methylation of the carboxylic acid) for effective gas chromatographic analysis
Identification Parameters
Table 4: Key Identification Parameters
Parameter | Expected Characteristics |
---|---|
UV-Vis Absorption | Multiple absorption maxima due to the aromatic systems |
Mass Spectrum | Molecular ion and characteristic fragmentation pattern |
¹H NMR | Complex aromatic pattern, distinctive methylene signal |
¹³C NMR | Characteristic carbonyl signal (δ ~165-175 ppm), aromatic carbons (δ ~110-160 ppm) |
Research Limitations and Future Directions
Current Research Gaps
The existing literature on the specific compound 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid appears limited. Most research has focused on other benzofuran derivatives or compounds with different heterocyclic substituents. This presents opportunities for:
-
Synthesis and full characterization of the compound
-
Evaluation of its antimicrobial activity against various pathogens
-
Assessment of potential anticancer activity
-
Structure-activity relationship studies with systematic modifications
Promising Research Directions
Based on the activities of related compounds, the following research directions appear promising:
-
Testing against drug-resistant Mycobacterium tuberculosis strains
-
Evaluation against fungi, particularly those resistant to current antifungal agents
-
Assessment of selective cytotoxicity against cancer cell lines
-
Investigation of binding to specific biological targets to elucidate mechanism of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume